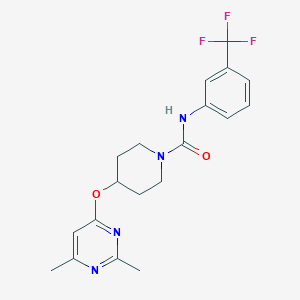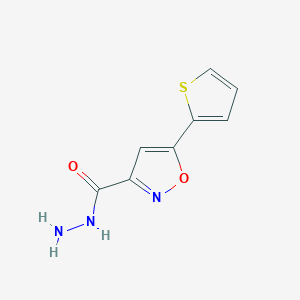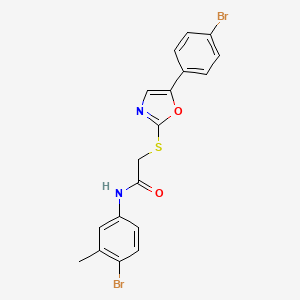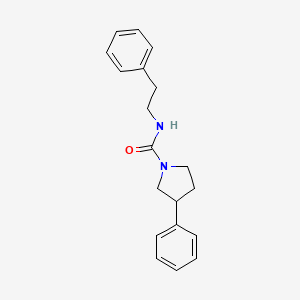![molecular formula C20H14 B2397799 6,12-Dihydroindeno[1,2-b]fluorene CAS No. 486-52-2](/img/structure/B2397799.png)
6,12-Dihydroindeno[1,2-b]fluorene
Übersicht
Beschreibung
6,12-Dihydroindeno[1,2-b]fluorene is a semiconducting polymer that can be used as an acceptor molecule in the fabrication of organic electronic devices such as organic light emitting diodes (OLEDs) and organic field effect transistors (OFETs) . It features a novel double-decker motif, composed of two face-to-face stacked bis (propadienylide)dihydroindeno [1,2-b]fluorenes .
Synthesis Analysis
The synthesis of 6,12-Dihydroindeno[1,2-b]fluorene involves several steps. It has been synthesized from 2,5-dibromo-p-xylene and phenylboronic acid derivatives through oxidation, esterification, Suzuki coupling, saponification, and cyclization reactions . A novel bimetallic compound with the formula [(Cp*Ru)2-IF] has also been derived from 6,12-dihydroindeno[1,2-b]fluorene ligand (IFH2) .Molecular Structure Analysis
6,12-Dihydroindeno[1,2-b]fluorene is constructed on a para-terphenyl core and possesses anti geometry . This isomer displays many appealing properties such as a high quantum yield and a low oxidation potential and can be easily functionalized at the bridge and/or at the phenyl units to tune its properties .Chemical Reactions Analysis
Indeno[1,2-b]fluorene derivatives with trimethylsilylethynyl substituents at the 6- and 12-positions were found to undergo cyclo-dimerization, cyclo-trimerization, and higher oligomerizations at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,12-Dihydroindeno[1,2-b]fluorene have been investigated by various methods such as 1H/13C NMR, mass spectrometry, cyclic voltammetry, UV-vis absorption spectroscopy, differential scanning calorimetry, thermogravimetric analysis, and melting point measurements .Wissenschaftliche Forschungsanwendungen
- Organic Field Effect Transistors (OFETs) : Its properties make it suitable for OFETs, which are essential components in flexible displays and sensors .
- As electron donors in vacuum-deposited photovoltaic devices, they offer promise for efficient energy conversion .
Organic Electronics
Photovoltaic Devices
Chemical Synthesis
Safety And Hazards
Zukünftige Richtungen
Dihydroindenofluorenes, including 6,12-Dihydroindeno[1,2-b]fluorene, are key molecular scaffolds in organic electronics. They have proven to be very promising building blocks for the construction of highly efficient organic semiconductors for all OE devices . Future research may focus on further functionalization of this molecule to fit with the requirements of specific applications .
Eigenschaften
IUPAC Name |
6,12-dihydroindeno[1,2-b]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-7-17-13(5-1)9-15-11-20-16(12-19(15)17)10-14-6-2-4-8-18(14)20/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPWJMJLXOORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,12-Dihydroindeno[1,2-b]fluorene | |
CAS RN |
486-52-2 | |
| Record name | 486-52-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Q & A
Q1: What makes 6,12-Dihydroindeno[1,2-b]fluorene a promising material for organic electronics?
A1: 6,12-Dihydroindeno[1,2-b]fluorene belongs to a class of compounds called bridged oligophenylenes, which are known for their semiconducting properties. This particular molecule, with its unique structure and electronic configuration, exhibits interesting optical and electronic characteristics suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. []
Q2: How does the structure of 6,12-Dihydroindeno[1,2-b]fluorene affect its electronic properties?
A2: The core structure of 6,12-Dihydroindeno[1,2-b]fluorene is based on a p-terphenyl core with an anti-geometry. [] This arrangement, along with the possibility of substitutions at various positions, allows for fine-tuning of the molecule's electronic properties, such as its band gap and energy levels. Researchers have explored different structural modifications to optimize its performance in electronic devices. [] One example is the synthesis of dispirofluorene-indenofluorene isomers, demonstrating how positional isomerism can drastically impact the electronic characteristics. []
Q3: Can 6,12-Dihydroindeno[1,2-b]fluorene form polymers, and what are their potential applications?
A3: Yes, 6,12-Dihydroindeno[1,2-b]fluorene can be polymerized. One method involves using a low-valent transition metal catalyst to create poly(indenofluorene) (PIF). [] PIF is a low band gap polymer, meaning it requires less energy to excite electrons from the valence band to the conduction band. [] This property is desirable for applications in organic solar cells and other optoelectronic devices. []
Q4: Are there other interesting applications of 6,12-Dihydroindeno[1,2-b]fluorene derivatives beyond electronics?
A4: Yes, researchers have explored the use of 6,12-Dihydroindeno[1,2-b]fluorene derivatives for building predictable, ordered hydrogen-bonded networks. [] By attaching specific functional groups, like 2,4-diamino-1,3,5-triazinyl groups, the molecules can self-assemble into robust frameworks with potential applications in areas like gas storage and separation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2397718.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2397720.png)
![Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B2397721.png)
![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)
![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)




![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)